molecular formula C34H28FeP2-6 B1245724 Cyclopenta-1,3-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;iron

Cyclopenta-1,3-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;iron

Cat. No.: B1245724
M. Wt: 554.4 g/mol
InChI Key: MJQCCMQVORRQLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopenta-1,3-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;iron is a complex organometallic compound It is known for its unique structure, which includes a cyclopentadienyl ring, diphenylphosphane groups, and an iron center

Scientific Research Applications

Cyclopenta-1,3-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;iron has several scientific research applications, including:

    Catalysis: The compound is used as a catalyst in various organic reactions, including hydrogenation and polymerization.

    Material Science: It is studied for its potential use in the development of new materials with unique electronic and magnetic properties.

    Biological Studies: The compound’s interactions with biological molecules are explored to understand its potential use in medicine and biotechnology.

    Industrial Applications: It is used in the synthesis of fine chemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopenta-1,3-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;iron typically involves the reaction of cyclopentadienyl iron complexes with diphenylphosphane ligands. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. Common solvents used in the synthesis include dichloromethane and toluene. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta-1,3-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;iron undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form iron(III) complexes.

    Reduction: Reduction reactions can convert the iron center to a lower oxidation state.

    Substitution: Ligand substitution reactions can occur, where the diphenylphosphane ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron(III) complexes, while substitution reactions can produce a variety of iron-ligand complexes.

Mechanism of Action

The mechanism by which cyclopenta-1,3-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;iron exerts its effects involves the coordination of the diphenylphosphane ligands to the iron center. This coordination alters the electronic properties of the iron, enabling it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as catalysis or material science.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadienyliron dicarbonyl dimer: Another iron complex with cyclopentadienyl ligands.

    Ferrocene: A well-known organometallic compound with a similar cyclopentadienyl-iron structure.

    Bis(diphenylphosphino)ferrocene: A compound with diphenylphosphane ligands coordinated to an iron center.

Uniqueness

Cyclopenta-1,3-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;iron is unique due to its combination of cyclopentadienyl and diphenylphosphane ligands, which provide distinct electronic and steric properties. This uniqueness makes it particularly valuable in catalysis and material science applications.

Properties

Molecular Formula

C34H28FeP2-6

Molecular Weight

554.4 g/mol

IUPAC Name

cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;iron

InChI

InChI=1S/2C17H14P.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h2*1-14H;/q-5;-1;

InChI Key

MJQCCMQVORRQLH-UHFFFAOYSA-N

SMILES

[CH-]1[CH-][CH-][C-]([CH-]1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe]

Canonical SMILES

[CH-]1[CH-][CH-][C-]([CH-]1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopenta-1,3-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;iron
Reactant of Route 2
Cyclopenta-1,3-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;iron
Reactant of Route 3
Cyclopenta-1,3-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;iron
Reactant of Route 4
Cyclopenta-1,3-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;iron
Reactant of Route 5
Cyclopenta-1,3-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;iron
Reactant of Route 6
Cyclopenta-1,3-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;iron

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